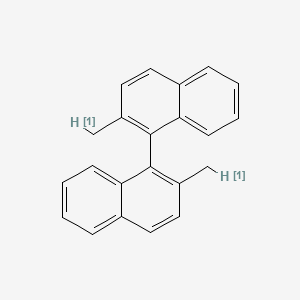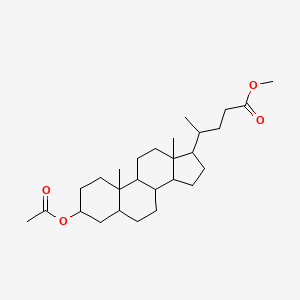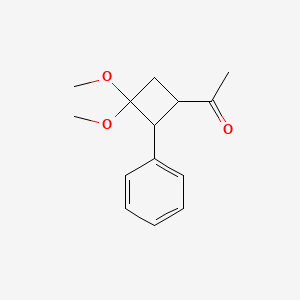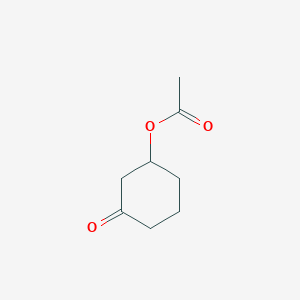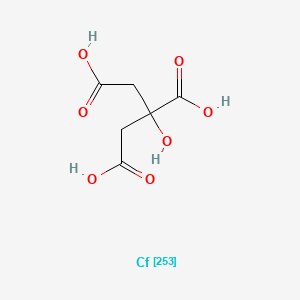
2,3-Diphenyl-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of two phenyl groups attached to the indene ring system, which is further hydroxylated at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1H-inden-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diphenyl-1H-indene with a suitable oxidizing agent to introduce the hydroxyl group at the 1-position. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or platinum complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diphenyl-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the indene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 2,3-diphenyl-1H-inden-1-one.
Reduction: Formation of 2,3-diphenylindane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,3-Diphenyl-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2,3-Diphenyl-1H-inden-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-Indanol: Similar structure but lacks the phenyl groups.
2,3-Dihydro-1H-inden-1-one: Lacks the hydroxyl group.
3,3-Dimethyl-1-indanol: Contains methyl groups instead of phenyl groups.
Uniqueness: 2,3-Diphenyl-1H-inden-1-ol is unique due to the presence of both phenyl groups and the hydroxyl group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
53347-50-5 |
|---|---|
Formule moléculaire |
C21H16O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2,3-diphenyl-1H-inden-1-ol |
InChI |
InChI=1S/C21H16O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,21-22H |
Clé InChI |
DRUXNIJEGLUQSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



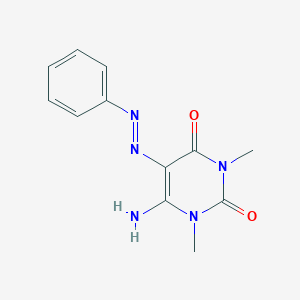
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)

